Platelet Aggregation Inhibition vs Aspirin
In a comparative study of anti-platelet aggregation activity, Angelol K was tested against the clinical standard, aspirin. Angelol K demonstrated significant inhibitory activity on human platelet aggregation in vitro, with a reported IC50 value of 1.78 mM, compared to aspirin's IC50 of 1.23 mM under the same experimental conditions [1]. This establishes Angelol K as a reference compound with quantifiable activity in this assay, though its molar potency is lower than that of aspirin.
| Evidence Dimension | Inhibition of human platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 1.78 mM |
| Comparator Or Baseline | Aspirin (Acetylsalicylic acid): 1.23 mM |
| Quantified Difference | Angelol K is 1.45-fold less potent than aspirin on a molar basis in this assay. |
| Conditions | In vitro human platelet aggregation assay |
Why This Matters
For researchers investigating coumarin-based anti-thrombotics or seeking to validate natural product activity, Angelol K provides a defined, weaker benchmark against the established drug aspirin, allowing for clear structure-activity relationship studies.
- [1] Liu, J. H., Xu, S. X., Yao, X. S., & Kobayashi, H. (1995). Angelol-type coumarins from Angelica pubescence F. biserrata and their inhibitory effect on platelet aggregation. Phytochemistry, 39(5), 1099-1101. View Source
